(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one
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Overview
Description
®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is a chiral imidazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with ®-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate or carbodiimide, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts or bases to facilitate the cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one could be explored as a lead compound for developing new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and reactions can be optimized for large-scale production, making it a valuable intermediate.
Mechanism of Action
The mechanism of action for ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one
- 2-(2,6-Dichlorophenyl)-1-phenylethylimidazolidin-4-one
- 2-(2,6-Dichlorophenyl)-1-ethylimidazolidin-4-one
Uniqueness
®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is unique due to its chiral centers, which can impart specific biological activity and selectivity. Its dichlorophenyl group also contributes to its chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBYRMAJLBSCX-PIGZYNQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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